molecular formula C13H22ClN B4616512 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride

3-(4-Tert-butylphenyl)propan-1-amine hydrochloride

Cat. No.: B4616512
M. Wt: 227.77 g/mol
InChI Key: LNAYYRXAYPFGKZ-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)propan-1-amine hydrochloride is a synthetic compound that belongs to the class of phenethylamines. It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain. This compound is often used in pharmaceutical research and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-tert-butylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

3-(4-Tert-butylphenyl)propan-1-amine hydrochloride has several notable applications:

Organic Synthesis

The compound serves as a building block in organic synthesis for creating more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation: Producing imines or nitriles.
  • Reduction: Forming secondary or tertiary amines.
  • Substitution Reactions: Electrophilic aromatic substitution on the phenyl ring.

Research indicates that this compound exhibits significant biological activities:

  • Neurological Effects: Preliminary studies suggest it may enhance dopamine release, indicating potential applications in treating neurodegenerative diseases like Parkinson's disease .
  • Cardiovascular Implications: In vitro studies show it can relax vascular smooth muscle cells, suggesting a role in managing hypertension.
  • Ion Channel Modulation: It has been identified as a potentiator of CFTR function, which is crucial for ion transport in epithelial cells, relevant for cystic fibrosis treatment.

Therapeutic Potential

The therapeutic implications of this compound are promising:

ConditionPotential Role
Neurological DisordersModulation of neurotransmitter levels
Cardiovascular HealthInfluence on vascular smooth muscle cells
Cystic FibrosisModulation of CFTR ion channels

Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

Study on Neurological Effects

A study demonstrated that 3-(4-tert-butylphenyl)propan-1-amine could enhance dopamine release in neuronal cultures, suggesting its potential use in therapies for neurodegenerative diseases .

Cardiovascular Research

In vitro experiments indicated that the compound could relax vascular smooth muscle cells, highlighting its possible therapeutic role in managing hypertension.

Ion Channel Interaction

Research showed that the compound acts as a potentiator of CFTR function, enhancing chloride ion transport in epithelial cells. This finding is particularly relevant for developing treatments for cystic fibrosis.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-butylphenyl)aniline hydrochloride: Similar structure but with an aniline group instead of a propan-1-amine chain.

    3-(4-tert-butylphenyl)propan-1-ol: Similar structure but with an alcohol group instead of an amine.

Uniqueness

3-(4-tert-butylphenyl)propan-1-amine hydrochloride is unique due to its specific combination of a tert-butyl group, phenyl ring, and propan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

3-(4-Tert-butylphenyl)propan-1-amine hydrochloride, also known as 1-(4-tert-butylphenyl)propan-1-amine, is an organic compound characterized by its unique structural features, including a tert-butyl group attached to a phenyl ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to its interactions with various biological systems.

  • Molecular Formula : C13H21N- HCl
  • Molecular Weight : 227.77 g/mol
  • Structural Characteristics : The presence of the tert-butyl group enhances the steric hindrance and hydrophobic properties of the molecule, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound's amino and hydroxyl groups facilitate hydrogen bonding with biological molecules, potentially modulating various biochemical pathways.

Key Mechanisms:

  • Receptor Interaction : The compound may act as an agonist or antagonist at adrenergic receptors, influencing neurotransmitter release and uptake pathways.
  • Enzyme Modulation : It can bind to enzymes, affecting their catalytic activity and altering metabolic pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that related compounds exhibit significant antibacterial and antifungal properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential efficacy in treating infections .
CompoundTarget PathogenMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025

Neuropharmacological Effects

The compound's interaction with adrenergic receptors suggests potential applications in neuropharmacology:

  • Influence on Neurotransmission : It may enhance or inhibit neurotransmitter activity, which could be beneficial in treating conditions like depression or anxiety disorders.

Case Studies

  • Antibacterial Efficacy : In a study evaluating various alkaloids, derivatives of similar structures showed promising antibacterial effects against multiple strains, indicating that modifications in the phenyl group can significantly enhance activity .
  • Neurotransmitter Modulation : A study on related amine compounds revealed their ability to modulate serotonin levels in vitro, suggesting that this compound could have similar effects.

Properties

IUPAC Name

3-(4-tert-butylphenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14;/h6-9H,4-5,10,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAYYRXAYPFGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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